- Heteroaromatic compounds as TYK2 inhibitors and their preparation, World Intellectual Property Organization, , ,
Cas no 929568-19-4 (tert-butyl 2-aminoimidazole-1-carboxylate)

929568-19-4 structure
Nome del prodotto:tert-butyl 2-aminoimidazole-1-carboxylate
Numero CAS:929568-19-4
MF:C8H13N3O2
MW:183.207721471786
MDL:MFCD20702858
CID:1015975
PubChem ID:57440768
tert-butyl 2-aminoimidazole-1-carboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-amino-1H-Imidazole-1-carboxylic acid 1,1-dimethylethyl ester
- 2-Amino-1-Boc-imidazole
- 1H-IMIDAZOLE-1-CARBOXYLIC ACID, 2-AMINO-, 1,1-DIMETHYLETHYL ESTER
- 2-amino-1-tert-butoxycarbonylimidazole
- tert-Butyl 2-amino-1H-imidazole-1-carboxylate
- TERT-BUTYL 2-AMINOIMIDAZOLE-1-CARBOXYLATE
- BXKYKASMZAUFCZ-UHFFFAOYSA-N
- 5412AJ
- TRA0044647
- SY026587
- Z1863617775
- 2-Methyl-2-propanyl 2-amino-1H-imidazole-1-carboxylate
- 1H-IMIDAZOLE-1-CARBOXYLIC ACID, 2
- 1,1-Dimethylethyl 2-amino-1H-imidazole-1-carboxylate (ACI)
- 2-Amino-1-(tert-butoxycarbonyl)imidazole
- tert-butyl 2-aminoimidazole-1-carboxylate
-
- MDL: MFCD20702858
- Inchi: 1S/C8H13N3O2/c1-8(2,3)13-7(12)11-5-4-10-6(11)9/h4-5H,1-3H3,(H2,9,10)
- Chiave InChI: BXKYKASMZAUFCZ-UHFFFAOYSA-N
- Sorrisi: O=C(N1C(N)=NC=C1)OC(C)(C)C
Proprietà calcolate
- Massa esatta: 183.10100
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 13
- Conta legami ruotabili: 2
- Complessità: 200
- Superficie polare topologica: 70.1
Proprietà sperimentali
- PSA: 70.14000
- LogP: 1.82970
tert-butyl 2-aminoimidazole-1-carboxylate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-180305-0.1g |
tert-butyl 2-amino-1H-imidazole-1-carboxylate |
929568-19-4 | 95.0% | 0.1g |
$62.0 | 2025-02-20 | |
Enamine | EN300-180305-0.5g |
tert-butyl 2-amino-1H-imidazole-1-carboxylate |
929568-19-4 | 95.0% | 0.5g |
$140.0 | 2025-02-20 | |
Chemenu | CM324380-250mg |
2-Amino-1-Boc-imidazole |
929568-19-4 | 95%+ | 250mg |
$95 | 2023-01-19 | |
eNovation Chemicals LLC | D293276-0.25g |
2-Amino-1-Boc-imidazole |
929568-19-4 | 97% | 0.25g |
$208 | 2023-09-03 | |
Apollo Scientific | OR919651-5g |
2-Amino-1-boc-imidazole |
929568-19-4 | 97% | 5g |
£621.00 | 2024-08-02 | |
Enamine | EN300-180305-0.05g |
tert-butyl 2-amino-1H-imidazole-1-carboxylate |
929568-19-4 | 95.0% | 0.05g |
$42.0 | 2025-02-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1201113-5g |
2-Amino-1-Boc-imidazole |
929568-19-4 | 98% | 5g |
¥6260.00 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFF64-5G |
tert-butyl 2-aminoimidazole-1-carboxylate |
929568-19-4 | 95% | 5g |
¥ 4,415.00 | 2023-04-12 | |
Chemenu | CM324380-1g |
2-Amino-1-Boc-imidazole |
929568-19-4 | 95+% | 1g |
$400 | 2021-08-18 | |
Apollo Scientific | OR919651-1g |
2-Amino-1-boc-imidazole |
929568-19-4 | 97% | 1g |
£162.00 | 2024-08-02 |
tert-butyl 2-aminoimidazole-1-carboxylate Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 16 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 14 h, rt
Riferimento
- Design, synthesis, and evaluation of hinge-binder tethered 1,2,3-triazolylsalicylamide derivatives as Aurora kinase inhibitorsBioorganic & Medicinal Chemistry, 2016, 24(9), 2114-2124,
Metodo di produzione 3
Condizioni di reazione
1.1 Solvents: Dichloromethane , Pyridine ; 10 min, rt; 10 min, 40 °C; 40 °C → 5 °C; 30 min, 5 °C; 24 h, rt
Riferimento
- Preparation of pyrimidine derivatives as inhibitors of type I insulin-like growth factor receptor, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
Riferimento
- Preparation of novel 7-substituted derivatives of 3-carboxyoxadiazinoquinolones and their use as antibacterial agents, France, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 16 h, rt
Riferimento
- Preparation of novel 7-substituted derivatives of 3-carboxyoxadiazinoquinolones and their use as antibacterial agents, World Intellectual Property Organization, , ,
tert-butyl 2-aminoimidazole-1-carboxylate Raw materials
tert-butyl 2-aminoimidazole-1-carboxylate Preparation Products
tert-butyl 2-aminoimidazole-1-carboxylate Letteratura correlata
-
1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
929568-19-4 (tert-butyl 2-aminoimidazole-1-carboxylate) Prodotti correlati
- 1261582-26-6(4'-Bromo-2-chloro-3'-fluoropropiophenone)
- 248277-40-9(4-chloro-N-(4-chlorophenyl)-3-nitrobenzene-1-sulfonamide)
- 851129-44-7(2-(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl-1-(4-methylpiperidin-1-yl)ethan-1-one)
- 83683-82-3(4-Nitro-1H-pyrrolo[2,3-b]pyridine)
- 151978-58-4(tert-butyl N-hex-5-ynylcarbamate)
- 2319873-66-8(N-(2-{2,3'-bithiophene-5-yl}-2-hydroxyethyl)-N'-(4-fluorophenyl)methylethanediamide)
- 2229689-39-6(6-(4-fluorophenyl)hex-5-en-1-amine)
- 899977-59-4(methyl 3-{4-(2,5-dimethylphenyl)piperazin-1-ylsulfonyl}-1-benzothiophene-2-carboxylate)
- 603118-21-4(3-(2-Methylpiperidin-1-yl)sulfonylbenzoic Acid)
- 2097995-39-4(4-Chloro-2-cyclopropyl-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:929568-19-4)tert-butyl 2-aminoimidazole-1-carboxylate

Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):183.0/662.0